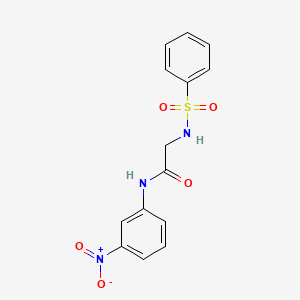

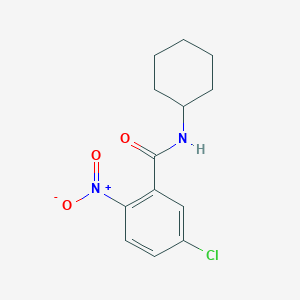

N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide”, the synthesis of similar compounds often involves reactions with thiosemicarbazide in the presence of phosphorus oxychloride . Another method involves the use of trimethylamine or magnesium oxide nanoparticles .Applications De Recherche Scientifique

Phosphate Homeostasis Regulation in Plants

The compound CBKinase1_002769, also known by its various identifiers, plays a significant role in the regulation of phosphate homeostasis in Arabidopsis thaliana. It is involved in the plant’s response to phosphate starvation, affecting root architecture and phosphatase activity, which are crucial for adapting to low phosphate conditions .

Immune Signaling in Plants

Another critical application of this compound is in the modulation of immune signaling pathways in plants. It is associated with the regulation of protein homeostasis through ubiquitin ligases, which are essential for the plant’s defense mechanisms against pathogens .

Environmental Biogeochemistry

CBKinase1_002769 is also used in biogeochemical studies to evaluate the removal efficacy of pollutants in treatment wetlands. This involves chemical analysis and bioassays indicative of various environmental stress responses .

Tumorigenesis Research

The compound’s isoforms, such as CBKinase1_015169, have been studied for their roles in tumorigenesis. They phosphorylate key regulatory molecules involved in cell cycle, transcription, translation, and signal transduction, which are critically involved in tumor progression .

Fertility and ROS Signaling in Rice

Research involving CBKinase1_015169 has shown that it impairs fertility in rice through the NADPH-dependent H2O2 signaling pathway. This highlights its importance in understanding reproductive processes and stress responses in plants .

Pesticide Regulation

SMR000299558 is referenced in the context of pesticide regulation, indicating its potential use in the agricultural sector for ensuring the safety and efficacy of pesticide applications .

Taxation and Business Expenses

The identifier SMR000299558 appears in discussions about simplified expenses for self-employed individuals, suggesting its relevance in financial and business applications .

Medical Research

SR-01000265101 has been mentioned in medical research, particularly in studies related to blood flow and the prevention of dementia, indicating its significance in healthcare and pharmaceutical applications .

Propriétés

IUPAC Name |

2-(benzenesulfonamido)-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c18-14(16-11-5-4-6-12(9-11)17(19)20)10-15-23(21,22)13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDNYPSIOINBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)

![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)

![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)

![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)